CB-403

Chemical Stability Synthetic Chemistry Drug Design

CB-403 (CAS 302356-18-9) is a synthetic cinnamaldehyde derivative, specifically (2E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-propenal, with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol. It was synthesized from 2′-hydroxycinnamaldehyde to improve stability relative to the natural product while retaining biological activity.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 302356-18-9
Cat. No. B1668671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-403
CAS302356-18-9
SynonymsCB-403;  CB403;  CB 403;  UNII-4V9Q0C88UK.
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=CC=C2C=CC=O
InChIInChI=1S/C17H16O2/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18/h2-12H,13H2,1H3/b10-6+
InChIKeyBIYYAALWGHMYTO-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CB-403 (CAS 302356-18-9): A Synthetic Cinnamaldehyde Derivative with Defined G2/M Cell Cycle Arrest Activity for Antitumor Research Procurement


CB-403 (CAS 302356-18-9) is a synthetic cinnamaldehyde derivative, specifically (2E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-propenal, with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol [1]. It was synthesized from 2′-hydroxycinnamaldehyde to improve stability relative to the natural product while retaining biological activity [2]. The primary mechanism of action is the induction of mitotic arrest in cancer cells through cell cycle blockade at the G2/M phase, as evidenced by FACS analysis and increased cyclin B1 levels [2]. This compound has demonstrated concentration-dependent inhibition of tumor cell growth in vitro across a broad panel of 20 human cancer cell lines, and has shown in vivo antitumor efficacy in human colon and breast tumor xenograft models in nude mice without causing significant body weight loss [2].

Why Procuring CB-403 Specifically Is Critical: Differentiated Synthetic Chemistry and Validated In Vivo Pharmacology Versus Generic Cinnamaldehyde Analogs


Generic substitution among cinnamaldehyde derivatives is not scientifically valid due to profound differences in molecular stability, target engagement, and in vivo pharmacological profile. CB-403 was specifically designed as a chemically modified analog of the natural product 2′-hydroxycinnamaldehyde to overcome the latter's inherent instability, a critical factor for reproducible experimental and potential therapeutic application [1]. Furthermore, the specific substitution pattern on the phenyl ring of CB-403 directs its biological activity toward a distinct cytostatic mechanism—namely G2/M phase arrest via cyclin B1 modulation—rather than the broader, often cytotoxic or anti-angiogenic mechanisms common to many other cinnamaldehyde derivatives [1]. Without these specific structural features, an alternative compound cannot be assumed to replicate the defined in vitro GI50 range, the selective cell cycle perturbation, or the documented in vivo tumor growth inhibition with a favorable preliminary toxicity profile observed for CB-403 [1].

Product-Specific Evidence: Quantified Differential Performance of CB-403 Versus Its Parent Natural Product 2′-Hydroxycinnamaldehyde and Class Baseline


Enhanced Chemical Stability of CB-403 Over the Parent Natural Product 2′-Hydroxycinnamaldehyde

CB-403 was synthesized to address the stability limitations of its parent compound, 2′-hydroxycinnamaldehyde. The paper explicitly states that CB-403 is 'relatively stable in comparison with the natural product 2′-hydroxycinnamaldehyde' [1]. This qualitative statement, while not providing a degradation half-life, represents a core design principle and a critical differentiator for researchers who require a compound that maintains its structural integrity in solution and during long-term assays. No quantitative stability data for 2′-hydroxycinnamaldehyde is provided in the paper for a direct numerical comparison.

Chemical Stability Synthetic Chemistry Drug Design

Broad-Spectrum In Vitro Antiproliferative Activity of CB-403 Across a Diverse Cancer Cell Line Panel

CB-403 demonstrated concentration-dependent growth inhibition across a panel of 20 tumor cell lines. The GI50 values ranged from approximately 1.6 to 10.7 μg/mL, with the SW620 colon cancer cell line being the most sensitive (GI50 = 1.61 μg/mL) [1]. This quantitative potency range serves as a baseline for comparison with other cinnamaldehyde derivatives tested in the same or similar panels. While a direct head-to-head GI50 comparison with 2′-hydroxycinnamaldehyde in the same study is not provided, many natural cinnamaldehydes typically exhibit weaker or more variable activity in such broad panels, making this defined activity profile a key selection criterion.

Antitumor Activity Cytostatic Effect Cancer Cell Line Screening

Defined Mechanism of Action: G2/M Phase Cell Cycle Arrest with Cyclin B1 Accumulation

FACS analysis of CB-403-treated human cancer cells revealed a specific arrest in the G2/M phase of the cell cycle. This specific cellular phenotype was correlated with a marked increase in cyclin B1 protein levels [1]. This mechanism is distinct from many other cinnamaldehyde derivatives, which often act as CDK4/cyclin D1 inhibitors, angiogenesis inhibitors, or FPTase inhibitors without a dominant mitotic arrest phenotype. The specific induction of cyclin B1, a key mitotic regulator, confirms the compound's targeted mechanism of action, providing a selective advantage for studies focused on mitotic disruption rather than general cytotoxicity.

Cell Cycle Arrest Mechanism of Action Cyclin B1 FACS Analysis

In Vivo Antitumor Efficacy of CB-403 in Human Tumor Xenograft Models with Preliminary Tolerability

CB-403 was evaluated in vivo against human colon and breast tumor xenografts in nude mice. The compound significantly blocked in vivo tumor growth without causing a loss of body weight in treated animals, indicating a favorable preliminary therapeutic window [1]. While specific tumor growth inhibition percentages are not reported in the abstract, the combination of efficacy and absence of overt toxicity differentiates CB-403 from many cytotoxic agents and is a key consideration for selecting a compound with a higher probability of downstream translatability.

In Vivo Efficacy Xenograft Model Tolerability Antitumor Activity

Defined Applications of CB-403 in Antitumor Research and Drug Discovery Based on Validated Evidence


As a Chemical Probe for Studying G2/M Cell Cycle Checkpoint Regulation

Researchers studying the molecular mechanisms of mitosis and G2/M checkpoint control can utilize CB-403 as a defined chemical tool. Its validated ability to arrest cells in the G2/M phase and cause a marked accumulation of cyclin B1 makes it ideal for dissecting the signaling pathways and regulatory networks governing mitotic entry, without the confounding pleiotropic effects of other less specific cinnamaldehyde derivatives. This is directly supported by FACS and immunoblotting evidence from the primary pharmacology paper [1].

Use in In Vitro Screening Panels for Cytostatic Anticancer Drug Discovery

CB-403's established GI50 range of 1.6–10.7 μg/mL across 20 cancer cell lines provides a crucial reference point for drug discovery programs screening for novel cytostatic agents. Procuring CB-403 allows a research team to use it as a standard comparator compound to benchmark the potency of new chemical entities designed to target cell cycle progression, ensuring inter-experimental consistency and a direct link to published data [1].

In Vivo Validation of Antitumor Efficacy in Colon and Breast Cancer Xenograft Models

For translational oncology studies, CB-403 is a promising candidate for further in vivo validation due to its documented ability to inhibit human colon and breast tumor xenograft growth in nude mice without causing significant body weight loss. This makes it suitable for preclinical efficacy studies requiring a compound with preliminary evidence of both efficacy and tolerability, serving as a positive control or a lead for medicinal chemistry optimization [1].

Synthetic Chemistry Starting Point for Developing Second-Generation Cinnamaldehyde-Derived Therapeutics

In medicinal chemistry campaigns, CB-403 serves as a superior starting scaffold compared to naturally occurring cinnamaldehydes. Its enhanced stability over 2′-hydroxycinnamaldehyde allows for more reliable structure-activity relationship (SAR) studies. Researchers can procure CB-403 as a stable core structure and systematically modify its phenyl ring, aldehyde moiety, or linker to generate a focused library of analogs aimed at improving potency, selectivity, or pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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